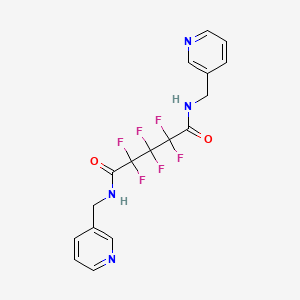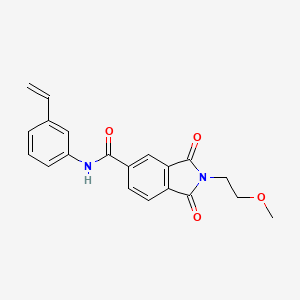![molecular formula C21H25N3O B5138231 N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPB is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, stress response, and neurotransmitter regulation.
作用机制
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By blocking the sigma-1 receptor, this compound modulates the activity of several signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and alleviate neuropathic pain. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments. It has a high potency and selectivity for the sigma-1 receptor, making it an ideal tool for studying the role of sigma-1 receptor in various cellular processes. This compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several potential future directions in scientific research. One direction is to investigate its therapeutic potential for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail, including its effects on calcium signaling, lipid metabolism, and protein folding. Additionally, this compound could be used as a tool to study the sigma-1 receptor in various cellular processes, leading to a better understanding of its role in health and disease.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound acts as a selective antagonist of the sigma-1 receptor, modulating various cellular processes and leading to its therapeutic effects. This compound has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its low solubility and potential toxicity. This compound has several potential future directions in scientific research, including its therapeutic potential for various diseases and its role in cellular processes.
合成方法
The synthesis of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, starting from the reaction of 4-[(4-phenyl-1-piperazinyl)methyl]benzoic acid with cyclopropylamine to form the intermediate product. The intermediate is then treated with thionyl chloride and triethylamine to obtain the desired product, this compound. The yield of this compound is reported to be around 40-50%, and the purity is determined by HPLC analysis.
科学研究应用
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. The sigma-1 receptor, which is the target of this compound, has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases. This compound has also been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for pain management.
属性
IUPAC Name |
N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(22-19-10-11-19)18-8-6-17(7-9-18)16-23-12-14-24(15-13-23)20-4-2-1-3-5-20/h1-9,19H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBDEYOXGUCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)


![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
![N'-(2-methoxyethyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138206.png)
amine hydrochloride](/img/structure/B5138210.png)
![5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138220.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)

![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
